Didestriazole Anastrozole Dimer Impurity is a chemical compound that emerges as a significant impurity during the synthesis of Anastrozole, a well-known aromatase inhibitor used primarily in the treatment of breast cancer. This compound is of interest due to its potential effects on the efficacy and safety profile of the final pharmaceutical product. Understanding the characteristics and behavior of this impurity is crucial for regulatory compliance and ensuring the quality of pharmaceutical formulations.
Didestriazole Anastrozole Dimer Impurity is classified as a dimeric impurity derived from Anastrozole, which is a triazole-based compound. The presence of this impurity can arise from various synthetic pathways during the production of Anastrozole, particularly under conditions that favor dimerization reactions. Its identification and quantification are essential in the context of pharmaceutical quality control.
The synthesis of Didestriazole Anastrozole Dimer Impurity typically occurs through several methods, primarily involving the reaction of Anastrozole under specific conditions that promote dimer formation. Common methods include:
The synthesis process often requires careful monitoring of temperature, solvent choice, and reaction time to minimize the formation of undesired impurities while maximizing yield. Analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are typically employed to identify and quantify Didestriazole Anastrozole Dimer Impurity during synthesis.
Didestriazole Anastrozole Dimer Impurity features a molecular structure that consists of two Anastrozole units linked together. The specific bonding arrangement may vary depending on the reaction conditions but generally retains the triazole rings characteristic of its parent compound.
Didestriazole Anastrozole Dimer Impurity can participate in several chemical reactions, including:
The reactivity of this impurity is influenced by factors such as pH, temperature, and solvent composition. Understanding these reactions is vital for predicting its behavior in pharmaceutical formulations and ensuring product stability.
Didestriazole Anastrozole Dimer Impurity serves primarily as an analytical target in quality control processes within pharmaceutical manufacturing. Its identification is crucial for:
Didestriazole Anastrozole Dimer Impurity (CAS No. 918312-71-7) is a structurally complex organic compound classified as a process-related impurity in the synthesis of Anastrozole, a therapeutic agent used in breast cancer management. Its systematic IUPAC name, 2,3-bis[3-(2-cyanopropan-2-yl)-5-methylphenyl]-2-methylpropanenitrile, reflects its symmetric dimeric architecture featuring three nitrile (–C≡N) functional groups and two substituted benzene rings [4]. The molecular formula C₂₆H₂₉N₃ corresponds to a molecular weight of 383.53–383.54 g/mol, as validated by multiple analytical sources [2] [4] [6].
Table 1: Chemical Identifiers of Didestriazole Anastrozole Dimer Impurity
Property | Value |
---|---|
CAS Number | 918312-71-7 |
Molecular Formula | C₂₆H₂₉N₃ |
Molecular Weight | 383.53–383.54 g/mol |
Exact Mass | 383.2362 g/mol |
IUPAC Name | 2,3-bis[3-(2-cyanopropan-2-yl)-5-methylphenyl]-2-methylpropanenitrile |
Synonyms | Anastrozole Impurity A; Anastrozole Dimer; α¹-[[3-(1-Cyano-1-methylethyl)-5-methylphenyl]methyl]-α¹,α³,α³,5-tetramethyl-1,3-benzenediacetonitrile |
SMILES | CC1=CC(=CC(=C1)C(C)(C)C#N)CC(C)(C#N)C2=CC(=CC(=C2)C(C)(C)C#N)C |
InChI Key | DSWIROKRYFYWHD-UHFFFAOYSA-N |
Synonymy for this impurity is extensive due to its recognition across pharmacopeial frameworks. Key aliases include Anastrozole Impurity A, Anastrozole Impurity 42, and Anastrozole Impurity 20, underscoring its significance in regulatory contexts [5]. The compound exhibits moderate lipophilicity (logP ≈ 4.2) and decomposes at high temperatures (boiling point estimated at 518.1°C), consistent with its polyaromatic structure [4].
The impurity arises from the dimerization of Anastrozole (C₁₇H₁₉N₅) intermediates during synthesis. While Anastrozole contains a 1,2,4-triazole ring critical for aromatase inhibition, the dimer impurity lacks this pharmacophore entirely. Instead, it comprises two 3,5-bis(1-cyano-1-methylethyl)benzyl units linked via a methylpropanenitrile bridge, resulting in a symmetric C₂-symmetric structure [5]. This molecular rearrangement occurs when intermediates intended for triazole conjugation instead undergo nucleophilic coupling, forming a carbon-carbon bond between two monomeric precursors [8].
Key structural distinctions include:
This dimer impurity forms during the bromination and alkylation stages of Anastrozole synthesis. Specifically, the intermediate 3,5-bis(1-cyano-1-methylethyl)benzylbromide may undergo incomplete triazole conjugation, leading to dimerization via nucleophilic displacement or radical coupling pathways [8] [10]. Historical patent data (U.S. Pat. No. 4,935,437) indicates dimer formation rates of 10–20% under suboptimal reaction conditions, necessitating rigorous process optimization .
Table 2: Analytical Methods for Detecting the Dimer Impurity
Technique | Conditions | Remarks |
---|---|---|
Reverse-Phase HPLC | Column: Inertsil ODS-3V; Mobile phase: 2 mM ammonium acetate/acetonitrile (50:50); Flow: 1.0 mL/min; Detection: 210 nm | Retention time: ~26 min; Quantification limit: 0.05% [8] |
LC-MS/MS | Ionization: ESI+; Column: C18; DP: 70 V | [M+H]⁺ m/z: 384.24; Characteristic fragments: m/z 298, 226 [8] |
Prep-HPLC | Column: Inertsil C18 (250 × 20 mm); Flow: 25 mL/min | Used for isolation and purification [8] |
As a process-related impurity, the dimer is monitored per ICH Q3A/B guidelines, which mandate identification and quantification of impurities at levels ≥0.10% [10]. It is cataloged in pharmacopeial monographs (e.g., European Pharmacopoeia) as Anastrozole Impurity A [5] . Regulatory specifications typically require its concentration in Anastrozole APIs to be controlled below 0.15% using validated HPLC-UV methods [8] [10].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: